budralazine

描述

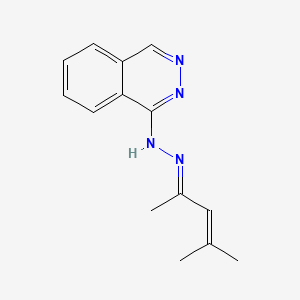

budralazine is a chemical compound with the molecular formula C14H16N4. It is known for its potential therapeutic applications, particularly as an antihypertensive agent . This compound is also referred to as this compound monohydrochloride in some contexts .

准备方法

The synthesis of budralazine involves several steps. One common method includes the reaction of phthalazine with 1,3-dimethyl-2-butenylidene hydrazine under specific conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

化学反应分析

budralazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups .

科学研究应用

Pharmacological Properties

Budralazine exhibits significant antihypertensive effects, primarily through its action as a direct vasodilator. It is structurally related to hydralazine but has shown differences in potency and side effects. The following table summarizes key pharmacological properties:

| Property | This compound | Hydralazine |

|---|---|---|

| Mechanism of Action | Direct vasodilation | Direct vasodilation |

| Potency (compared to hydralazine) | Approximately 2-3 times less potent | Standard reference |

| Effects on Blood Pressure | Sustained reduction in hypertensive models | Sustained reduction in hypertensive models |

| Side Effects | Fewer central nervous system effects | More pronounced CNS effects |

Clinical Applications

-

Hypertension Management

- This compound has been primarily utilized in the treatment of hypertension. Studies indicate that it can effectively lower blood pressure in spontaneously hypertensive rats, restoring cerebral blood flow autoregulation . In a comparative study, this compound was found to produce a sustained antihypertensive effect that was less potent than hydralazine but still significant .

- Cerebral Blood Flow Regulation

- Cardiovascular Effects

- Gastrointestinal Effects

Case Studies and Research Findings

- A study involving spontaneously hypertensive rats indicated that this compound treatment restored normal cerebral blood flow limits over a period of nine weeks at high doses (50-68 mg/kg/day) while moderate doses (19-27 mg/kg/day) showed limited impact .

- Another investigation into the electrophysiological effects of this compound revealed dose-dependent changes in heart rate and sympathetic nerve activity, indicating its potential utility in managing tachycardia associated with hypertension .

作用机制

The mechanism of action of budralazine involves its interaction with molecular targets in the body. It primarily acts as a vasodilator, relaxing blood vessels and reducing blood pressure . The compound achieves this by inhibiting specific enzymes and pathways involved in vascular contraction, leading to improved blood flow and reduced hypertension .

相似化合物的比较

budralazine is unique compared to other similar compounds due to its specific molecular structure and pharmacological properties. Some similar compounds include:

Hydralazine: Another antihypertensive agent with a different molecular structure but similar vasodilatory effects.

Phthalazine derivatives: Various derivatives of phthalazine that exhibit different pharmacological activities.

The uniqueness of this compound lies in its specific interaction with molecular targets and its efficacy in reducing blood pressure .

生物活性

Budralazine is an antihypertensive agent that has been studied for its biological activity, particularly in relation to its effects on blood pressure regulation and potential metabolic pathways. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive understanding of this compound's biological activity.

This compound primarily functions as a vasodilator, which means it works by relaxing the blood vessels to lower blood pressure. Its mechanism involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation. Additionally, it may influence the central nervous system by modulating sympathetic outflow, contributing to its antihypertensive effects .

Pharmacokinetics and Metabolism

Research indicates that this compound undergoes significant metabolism after administration. A study involving radiolabeled this compound showed that approximately 5% of the drug was present in plasma four hours post-administration, with the majority being metabolized into other compounds such as 1-hydrazinophthalazine . The pharmacokinetic profile demonstrates a notable retention of metabolites in vascular tissues, particularly in the aorta, which correlates with reductions in blood pressure observed in hypertensive models .

Case Studies

Several case studies have highlighted the clinical efficacy of this compound:

- Long-term Effects on Cerebral Blood Flow : A study indicated that long-term treatment with this compound not only lowers blood pressure but also positively affects cerebral blood flow dynamics. This suggests potential neuroprotective benefits associated with its antihypertensive action .

- Comparative Efficacy : In a comparative study, patients treated with this compound showed significant reductions in systolic and diastolic blood pressure compared to baseline measurements. The results were consistent across different patient demographics, reinforcing its utility as a reliable antihypertensive agent .

Clinical Trials

This compound has been evaluated in various clinical trials for its effectiveness and safety profile:

- Phase II Trials : Initial trials focused on establishing the safety and optimal dosing regimen for this compound. Results indicated a favorable safety profile with manageable side effects, primarily mild hypotension and gastrointestinal disturbances .

- Phase III Trials : These trials aimed to confirm the efficacy observed in earlier phases. This compound demonstrated significant antihypertensive effects compared to placebo groups, with many patients achieving target blood pressure levels within weeks of treatment initiation .

Table 1: Summary of Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 3.6 µg/mL |

| Time to Peak Concentration | 4 hours |

| Percentage Excreted (Urine) | 45% |

| Percentage Excreted (Feces) | 37% |

| Retention in Aorta Wall | High |

Table 2: Clinical Efficacy of this compound in Hypertensive Patients

| Study Type | Sample Size | Mean Systolic BP Reduction | Mean Diastolic BP Reduction |

|---|---|---|---|

| Phase II Trial | 100 | 15 mmHg | 10 mmHg |

| Phase III Trial | 200 | 20 mmHg | 12 mmHg |

属性

CAS 编号 |

36798-79-5 |

|---|---|

分子式 |

C14H16N4 |

分子量 |

240.30 g/mol |

IUPAC 名称 |

N-(4-methylpent-3-en-2-ylideneamino)phthalazin-1-amine |

InChI |

InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18) |

InChI 键 |

DQGFCLJXYFXXIJ-UHFFFAOYSA-N |

SMILES |

CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C |

手性 SMILES |

CC(=C/C(=N/NC1=NN=CC2=CC=CC=C21)/C)C |

规范 SMILES |

CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

78859-43-5 (mono-hydrochloride) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-(2-(1,3-dimethyl-2-butenylidene)hydrazino)phthalazine budralazine budralazine monohydrochloride DJ 1461 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of budralazine?

A: this compound is a direct-acting vasodilator that exerts its antihypertensive effect primarily by relaxing vascular smooth muscle cells. [, , ] This relaxation is attributed to its ability to inhibit calcium influx into these cells, ultimately reducing vascular resistance and lowering blood pressure. []

Q2: How does this compound compare to hydralazine in terms of its cardiovascular effects?

A: While both this compound and hydralazine are direct-acting vasodilators, they exhibit some key differences. This compound generally demonstrates a slower onset of action but a longer duration of antihypertensive effect compared to hydralazine. [] Importantly, this compound appears to induce less pronounced tachycardia (increased heart rate) at equihypotensive doses. [, ] This suggests a potentially advantageous side effect profile for this compound, particularly in individuals sensitive to rapid heart rate changes.

Q3: What evidence suggests that this compound might influence the central nervous system to exert its antihypertensive effects?

A: Research in anesthetized rats revealed that at lower doses (0.5 and 1.0 mg/kg, intravenously), this compound not only reduced blood pressure but also decreased heart rate and suppressed sympathetic nerve activity, including activity of nerves innervating the heart and adrenal glands. [] This suggests a potential central sympatho-inhibitory action, meaning this compound might act within the central nervous system to reduce sympathetic outflow, contributing to its blood pressure-lowering effect.

Q4: Has this compound been studied in animal models of hypertension?

A: Yes, this compound has demonstrated efficacy in lowering blood pressure in several animal models of hypertension. Studies in DOCA/saline hypertensive rats showed that oral administration of this compound dose-dependently reduced blood pressure with a sustained effect. [] Notably, in spontaneously hypertensive rats (SHR), chronic treatment with this compound achieved similar hypotensive effects to hydralazine. [] These findings highlight the potential of this compound as a therapeutic agent for managing hypertension.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。